molecular formula C12H11NO2 B2500911 4-(6-Methoxypyridin-2-yl)phenol CAS No. 1269186-42-6

4-(6-Methoxypyridin-2-yl)phenol

Cat. No.: B2500911
CAS No.: 1269186-42-6
M. Wt: 201.225
InChI Key: CDCPUYLWRXWYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methoxypyridin-2-yl)phenol is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.225. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes and Characterization: The compound 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, structurally related to 4-(6-Methoxypyridin-2-yl)phenol, has been synthesized and characterized, with its crystal structure being detailed through various analytical techniques, including elemental analysis, UV-Vis, IR, 1H NMR, and X-ray single crystal diffraction (Bai Linsha, 2015).

Molecular Docking and Quantum Chemical Calculations

  • Molecular Docking and Quantum Chemical Analysis: 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol has been subject to molecular docking and quantum chemical calculations, exploring its molecular structure, spectroscopic data, and biological effects, highlighting the potential biomedical applications of compounds structurally related to this compound (A. Viji et al., 2020).
  • Molecular Docking for Tuberculosis Enzyme Inhibition: The compound 2-(((6-Methoxypyridin-3-yl)imino)methyl)Phenol (MPIMP) has undergone molecular docking against the tuberculosis enzyme Decaprenyl-phosphoryl-b-Dribose 20-epimerase (DprE1), showing its potential in biomedical research and drug development (M. Singh et al., 2021).

Antibacterial Agents and Biomedical Studies

  • Antibacterial Agents and Theoretical Investigations: Studies have synthesized and characterized compounds like 2-methoxy-5-(6-methoxypyridin-3-ylimino)methyl)phenol and its transition metal complexes, showcasing their potential as antibacterial agents and exploring their structure via density functional theory (DFT) (Vinusha Honnalagere Mariswamy et al., 2021).
  • Inhibition of DNA Repair in Tumor Cells: The inhibition of ERCC1-XPF, an essential component in DNA repair pathways in mammalian cells, has been explored using derivatives of compounds structurally related to this compound, highlighting the compound's potential in cancer treatment and the study of DNA repair mechanisms (Ahmed H. Elmenoufy et al., 2019).

Safety and Hazards

The safety data sheet for a related compound, phenol, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, is toxic to aquatic life, and may cause long-term adverse effects in the aquatic environment .

Properties

IUPAC Name

4-(6-methoxypyridin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12-4-2-3-11(13-12)9-5-7-10(14)8-6-9/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCPUYLWRXWYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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